Solid-Form and Melting Point vs. Regioisomers
Tert-butyl piperidin-1-ylcarbamate (CAS 126216-45-3) exhibits a melting point of 89–91 °C, substantially lower than the 181–182 °C reported for the 3-substituted regioisomer tert-butyl piperidin-3-ylcarbamate (CAS 184637-48-7) and the 162–166 °C reported for the 4-substituted regioisomer tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0) . This lower melting point is indicative of weaker intermolecular forces in the crystal lattice, which can translate into superior solubility in organic solvents commonly employed in synthesis (e.g., dichloromethane, THF), thereby facilitating homogeneous reaction conditions [1].
| Evidence Dimension | Melting point (capillary method, lit.) |
|---|---|
| Target Compound Data | 89–91 °C |
| Comparator Or Baseline | tert-Butyl piperidin-3-ylcarbamate: 181–182 °C; tert-Butyl piperidin-4-ylcarbamate: 162–166 °C |
| Quantified Difference | ΔTₘ = 92–93 °C (vs. 3-isomer); ΔTₘ = 73–77 °C (vs. 4-isomer) |
| Conditions | Melting points reported under standard laboratory conditions by commercial suppliers; no polymorphism assessment available in the open literature. |
Why This Matters
A lower melting point is empirically correlated with enhanced solubility in organic solvents, which can improve reaction homogeneity and simplify purification for medicinal chemistry and process-scale applications.
- [1] Yalkowsky, S. H.; Alantary, D. Estimation of Melting Point and Its Relationship to Solubility. J. Pharm. Sci. 2018, 107 (5), 1211–1222. View Source
